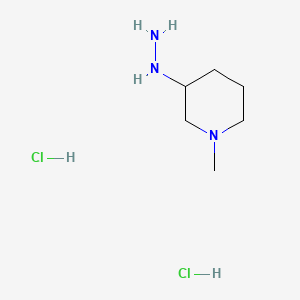
3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid (DFCPA) is a novel organic compound with potential applications in the fields of medicine, biochemistry, and other scientific disciplines. DFCPA is an important synthetic intermediate and has been used in a variety of applications such as drug synthesis, catalytic reactions, and organic synthesis. DFCPA is a relatively new compound and has not been extensively studied, however, its potential applications in the fields of medicine, biochemistry, and other scientific disciplines are promising.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
4,4-difluorocyclohexanone, 2,2-dimethylpropanoic acid, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Methanol, Ethyl acetate, Diethyl ether, Wate
Reaction
Step 1: Reduction of 4,4-difluorocyclohexanone with sodium borohydride in methanol to yield 4,4-difluorocyclohexanol, Step 2: Oxidation of 4,4-difluorocyclohexanol with sodium chlorite in acetic acid to yield 4,4-difluorocyclohexanone, Step 3: Protection of 2,2-dimethylpropanoic acid with methanol and hydrochloric acid to yield methyl 2,2-dimethylpropanoate, Step 4: Esterification of methyl 2,2-dimethylpropanoate with 4,4-difluorocyclohexanone in the presence of hydrochloric acid to yield methyl 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoate, Step 5: Hydrolysis of methyl 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoate with sodium hydroxide in water to yield 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid, Step 6: Purification of the product by extraction with ethyl acetate and diethyl ether, followed by drying and recrystallization
Mechanism Of Action
The mechanism of action of 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid is not yet fully understood. However, it is believed that the compound acts as a nucleophile in reactions, attacking electrophilic centers such as carbonyls and alkenes. Additionally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid has been shown to act as an acid catalyst in certain reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid are not yet fully understood. However, it is believed that the compound may have potential applications in the fields of medicine and biochemistry. In particular, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid has been shown to act as an antioxidant and has been shown to have anti-inflammatory and antineoplastic properties. Additionally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid has been shown to have potential applications in the synthesis of drugs and other small molecules.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid in laboratory experiments include its low cost, its easy availability, and its ability to act as a nucleophile and an acid catalyst in certain reactions. Additionally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid is relatively stable and can be stored at room temperature.
The limitations of using 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid in laboratory experiments include its relatively low solubility in water, its relatively low reactivity in certain reactions, and its potential toxicity. Additionally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid is not as widely used in laboratory experiments as other compounds, such as acetic acid or formic acid.
Future Directions
The potential future applications of 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid are numerous. 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid could be used in the development of new drugs, in the synthesis of small molecules and polymers, and in catalytic reactions. Additionally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid could be used in the development of new biomedical technologies, such as gene therapies and targeted drug delivery systems. Furthermore, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid could be used in the development of new materials, such as polymers and nanomaterials. Finally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid could be used in the development of new analytical techniques, such as chromatography and spectroscopy.
Scientific Research Applications
3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid can be used in a variety of scientific research applications. It has been used for the synthesis of a variety of drugs, including anticonvulsants, antineoplastics, and anti-inflammatory agents. Additionally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid has been used in catalytic reactions, such as the Suzuki-Miyaura cross-coupling reaction, and in organic synthesis. Furthermore, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid has been used in the synthesis of a variety of small molecules and polymers.
properties
IUPAC Name |
3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2O2/c1-10(2,9(14)15)7-8-3-5-11(12,13)6-4-8/h8H,3-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUXNUNPAZIPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCC(CC1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

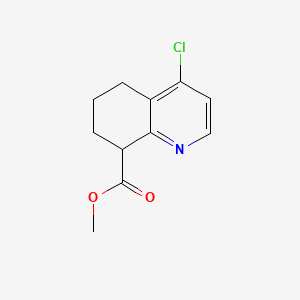
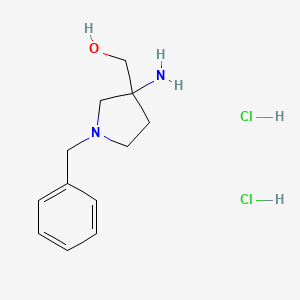
![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)
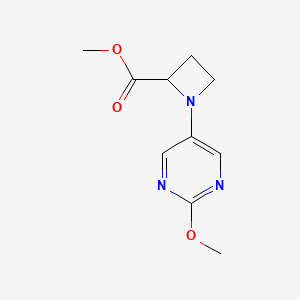
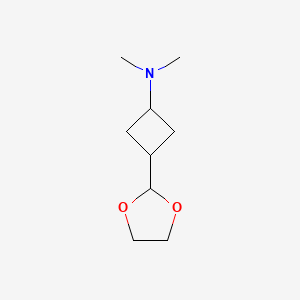
![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)
![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)
![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)



![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)
![2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6605511.png)
